4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

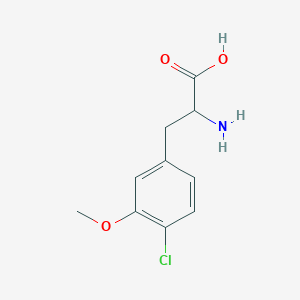

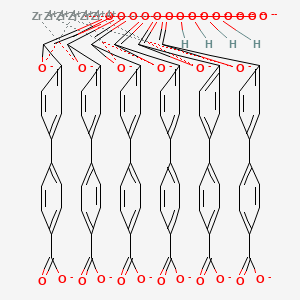

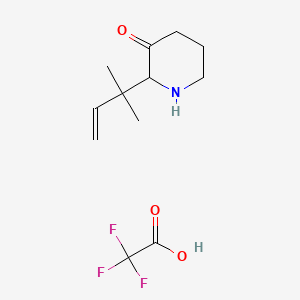

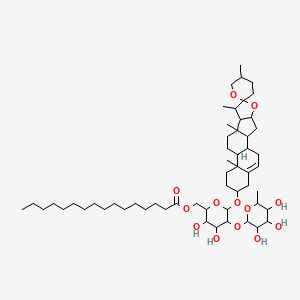

4-(4-Carboxilato fenil)benzoato;oxígeno(2-);circonio(4+);tetrahidróxido es un compuesto de marco metal-orgánico. Es conocido por sus propiedades estructurales únicas y posibles aplicaciones en varios campos, incluida la catálisis, la remediación ambiental y la ciencia de los materiales. El compuesto se caracteriza por su marco robusto, que se forma mediante la coordinación de iones de circonio con ligandos orgánicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-(4-Carboxilato fenil)benzoato;oxígeno(2-);circonio(4+);tetrahidróxido típicamente implica la reacción de sales de circonio con ligandos orgánicos en condiciones controladas. Un método común implica el uso de cloruro de circonio y ácido 4-(4-carboxilato fenil)benzoico en un solvente como la dimetilformamida (DMF). La reacción se lleva a cabo a temperaturas elevadas, a menudo alrededor de 120 °C, durante varias horas para garantizar la coordinación completa de los iones de circonio con los ligandos orgánicos .

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto se puede escalar optimizando las condiciones de reacción, como la temperatura, el volumen del solvente y el tiempo de reacción. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, la purificación del producto final se puede lograr mediante técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

4-(4-Carboxilato fenil)benzoato;oxígeno(2-);circonio(4+);tetrahidróxido experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede participar en reacciones de oxidación, donde actúa como un catalizador para facilitar la transferencia de átomos de oxígeno a sustratos orgánicos.

Reducción: También puede estar involucrado en reacciones de reducción, donde ayuda en la eliminación de átomos de oxígeno de las moléculas orgánicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, borohidruro de sodio para la reducción y varios ligandos orgánicos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para garantizar rendimientos y selectividad óptimos .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir compuestos orgánicos oxidados, mientras que las reacciones de reducción pueden producir moléculas orgánicas reducidas. Las reacciones de sustitución pueden resultar en la formación de nuevos marcos metal-orgánicos con diferentes composiciones de ligandos .

Aplicaciones Científicas De Investigación

4-(4-Carboxilato fenil)benzoato;oxígeno(2-);circonio(4+);tetrahidróxido tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como catalizador en varias reacciones orgánicas, incluidos los procesos de oxidación y reducción.

Medicina: Se está explorando su uso en terapia fotodinámica, donde puede generar especies reactivas de oxígeno para dirigirse a las células cancerosas.

Mecanismo De Acción

El mecanismo de acción de 4-(4-Carboxilato fenil)benzoato;oxígeno(2-);circonio(4+);tetrahidróxido implica la coordinación de iones de circonio con ligandos orgánicos para formar un marco estable. Este marco proporciona una gran superficie y porosidad, lo que permite que el compuesto interactúe con varios sustratos. Los objetivos moleculares y las vías involucradas en su acción dependen de la aplicación específica. Por ejemplo, en la catálisis, el compuesto facilita la transferencia de electrones y átomos para promover reacciones químicas .

Comparación Con Compuestos Similares

Compuestos similares

5,10,15,20-Tetrakis(4-carboxilato fenil)porfirina: Este compuesto es similar en estructura y tiene aplicaciones en terapia fotodinámica y catálisis.

2-Aminotereftalato;oxígeno(2-);circonio(4+);tetrahidróxido: Otro marco metal-orgánico con propiedades similares y aplicaciones en catálisis y remediación ambiental.

Singularidad

4-(4-Carboxilato fenil)benzoato;oxígeno(2-);circonio(4+);tetrahidróxido es único debido a su composición de ligandos específica y su entorno de coordinación, que proporcionan propiedades estructurales y funcionales distintas. Su alta estabilidad y porosidad lo hacen particularmente adecuado para aplicaciones en catálisis y remediación ambiental .

Propiedades

Fórmula molecular |

C84H52O32Zr6 |

|---|---|

Peso molecular |

2120.6 g/mol |

Nombre IUPAC |

4-(4-carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide |

InChI |

InChI=1S/6C14H10O4.4H2O.4O.6Zr/c6*15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18;;;;;;;;;;;;;;/h6*1-8H,(H,15,16)(H,17,18);4*1H2;;;;;;;;;;/q;;;;;;;;;;4*-2;6*+4/p-16 |

Clave InChI |

AYROWDHTBQISAN-UHFFFAOYSA-A |

SMILES canónico |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)

![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)

![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)

![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)

![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)